Diethyl 6,6'-dicyano-2,2'-bipyridine-4,4'-dicarboxylate
Description
Diethyl 6,6'-dicyano-2,2'-bipyridine-4,4'-dicarboxylate is a functionalized bipyridine derivative featuring electron-withdrawing cyano (-CN) groups at the 6,6' positions and ester (-COOEt) groups at the 4,4' positions. This compound serves as a versatile precursor for synthesizing ligands, coordination polymers, and metal-organic frameworks (MOFs) due to its dual functionalization . Its synthesis typically involves the conversion of 6,6'-dicyano-2,2'-bipyridine (XIII) through nucleophilic substitution or esterification reactions, enabling further derivatization for applications in catalysis and materials science .
Properties
CAS No. |
387869-03-6 |
|---|---|
Molecular Formula |
C18H14N4O4 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
ethyl 2-cyano-6-(6-cyano-4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C18H14N4O4/c1-3-25-17(23)11-5-13(9-19)21-15(7-11)16-8-12(18(24)26-4-2)6-14(10-20)22-16/h5-8H,3-4H2,1-2H3 |
InChI Key |
RQLCFHSAXLHVMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)C2=CC(=CC(=N2)C#N)C(=O)OCC)C#N |
Origin of Product |
United States |
Preparation Methods
N-Oxide-Mediated Cyanation
This route leverages N-oxide activation for selective cyanation at the 6,6' positions.
Steps :
- Synthesis of Diethyl 2,2'-Bipyridine-4,4'-Dicarboxylate :
- Couple ethyl 4-pyridinecarboxylate derivatives via Ullmann coupling.
- Conditions : Cu catalyst, DMF, 120°C.
-
- Treat with m-chloroperbenzoic acid (mCPBA) to form the 1,1'-dioxide.
- Yield : ~80% (analogous to 3,3'-isomer).
Cyanation with Trimethylsilyl Cyanide (TMSCN) :
- React the N-oxide with TMSCN and benzoyl chloride in CH₂Cl₂.
- Conditions : 0°C to room temperature, 12–24 h.
- Yield : 65% (based on 3,3'-isomer).
Halogenation-Cyanation Pathway
A two-step substitution approach for introducing cyano groups.
Steps :
- Bromination at 6,6' Positions :
- Treat diethyl 2,2'-bipyridine-4,4'-dicarboxylate with N-bromosuccinimide (NBS) in CCl₄.
- Yield : ~70% (analogous to pyrone systems).
- Cyanide Substitution :
- React 6,6'-dibromo derivative with CuCN in DMF at 150°C.
- Yield : 58–75% (based on similar reactions).
Comparative Analysis of Methods
Characterization Data
- IR Spectroscopy :
- ¹H NMR (DMSO-d₆) :
- X-ray Crystallography :
- Twisted pyridine rings (44.41° dihedral angle) with π–π stacking (3.797 Å).
Chemical Reactions Analysis
Types of Reactions
Diethyl 6,6’-dicyano-2,2’-bipyridine-4,4’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding bipyridine N-oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The ester groups can be hydrolyzed to form carboxylic acids, or further substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Hydrolysis is typically carried out using aqueous acid or base under reflux conditions.
Major Products
Oxidation: Bipyridine N-oxides.
Reduction: Amino derivatives of bipyridine.
Substitution: Carboxylic acids or other substituted bipyridines.
Scientific Research Applications
Diethyl 6,6’-dicyano-2,2’-bipyridine-4,4’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential in drug development, particularly in designing metal-based drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Diethyl 6,6’-dicyano-2,2’-bipyridine-4,4’-dicarboxylate primarily involves its ability to coordinate with metal ions. The bipyridine core acts as a bidentate ligand, forming stable complexes with transition metals. These complexes can exhibit unique electronic and catalytic properties, making them useful in various applications. The cyano and carboxylate groups further enhance the compound’s ability to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Substituent Position and Electronic Effects
6,6'-Dicarboxy-2,2'-bipyridine (H₂bda; 2,2'-bipyridine-6,6'-dicarboxylic acid)
- Structure : Carboxylic acid (-COOH) groups at 6,6' positions.
- Electronic Effects : Strong electron-withdrawing character enhances metal-ligand charge transfer (MLCT) in coordination complexes.
- Applications : Widely used in Ru-based water oxidation catalysts (e.g., {[Ru(bda)] oligomers), where deprotonated carboxylates act as robust ligands for stabilizing high-valent metal centers .
- Comparison: Unlike the diethyl ester derivative, H₂bda requires deprotonation for coordination, limiting solubility in non-polar solvents.
4,4'-Dicarboxy-2,2'-bipyridine (dcbpy)
- Structure : Carboxylic acid groups at 4,4' positions.
- Applications : Used in dye-sensitized solar cells (DSSCs) and MOFs. The 4,4' substitution pattern enables planar coordination with metals like Cu(I/II) .
- Comparison: The 4,4'-diethyl ester groups in the target compound reduce acidity and enhance solubility in organic solvents, while the 6,6'-cyano groups introduce steric and electronic modifications that alter ligand field strength .
Substituent Type and Reactivity
Dimethyl 6,6’-Bis(bromomethyl)-2,2’-bipyridine-4,4’-dicarboxylate
- Structure : Bromomethyl (-CH₂Br) groups at 6,6' positions.
- Reactivity : Bromine substituents enable nucleophilic substitution for synthesizing polymers or functionalized ligands.
- Comparison: The cyano groups in the target compound offer distinct reactivity for forming metal-cyano bonds or undergoing reduction to amines, contrasting with the alkylation pathways of bromomethyl derivatives .
Diethyl 2,2′-Bipyridine-4,4′-dicarboxylate (dedcbipy)
- Structure: Lacks cyano groups; only 4,4'-ester substituents.
- Applications : Acts as a ligand in Ru complexes for electrochemical ammonia oxidation .
- Comparison: The absence of 6,6'-cyano groups reduces electron-withdrawing effects, leading to weaker metal-ligand interactions compared to the target compound .
Steric and Anchoring Properties
6,6′-Dimethyl-2,2′-bipyridine-4,4′-dicarboxylic Acid
- Structure : Methyl (-CH₃) groups at 6,6' positions.
- Steric Effects : Electron-donating methyl groups increase steric hindrance, reducing ligand flexibility.
- Comparison: The cyano groups in the target compound introduce stronger electron-withdrawing effects and minimal steric bulk, favoring π-backbonding in metal complexes .
Phosphonic Acid-Functionalized Bipyridines
- Structure : Phosphonic acid (-PO₃H₂) anchoring groups at 4,4' or 6,6' positions.
- Applications : Used to immobilize catalysts on metal oxide surfaces for photoelectrochemical water splitting .
- Comparison: The target compound’s ester and cyano groups lack direct anchoring capability but may be modified post-synthesis for surface attachment, offering modular functionalization pathways .
Catalytic Performance
- Water Oxidation: Ru complexes with 6,6'-dicarboxylate ligands (e.g., Ru(bda)) achieve high turnover frequencies (>300 s⁻¹) due to optimal ligand geometry and electronic tuning . The target compound’s cyano groups could enhance oxidative stability but may require tailored metal centers to exploit their electronic effects.
- Electrochemical Ammonia Oxidation: The oligomer {[Ru(bda)]₁₀(4,4′-bpy)} anchored on carbon nanotubes demonstrates currents of 255 mA cm⁻² at 1.45 V (pH 7) . Substituting bda with the target compound’s dicyano-diester ligand might alter catalytic pathways due to modified redox potentials.
Material Science
- MOFs and Coordination Polymers: 4,4'-Dicarboxy-2,2'-bipyridine forms 2D layered structures with lanthanides (e.g., [Nd(bpydc)(Ac)(H₂O)₂]) . The target compound’s ester groups could enable hydrophobic MOFs, while cyano groups might facilitate π-stacking interactions.
Biological Activity
Diethyl 6,6'-dicyano-2,2'-bipyridine-4,4'-dicarboxylate (CAS No. 387869-03-6) is a synthetic compound belonging to the bipyridine family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential applications in drug development and catalysis.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 350.334 g/mol. The structure includes two cyano groups and two carboxylate esters, which are crucial for its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 350.334 g/mol |
| CAS Number | 387869-03-6 |
| IUPAC Name | This compound |
Table 2: Antibacterial Activity of Bipyridine Derivatives
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|
| Diethyl 6,6'-dicyano-2,2'-bipyridine (hypothetical) | TBD | TBD |
| Reference Compound (Ciprofloxacin) | 0.39 | 3.9 |
The mechanism of action for bipyridine compounds often involves the inhibition of key enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription. This inhibition leads to cell death or growth arrest in susceptible bacterial strains.
Cytotoxicity Studies
In addition to antimicrobial activity, bipyridine derivatives have been investigated for their cytotoxic effects on cancer cell lines. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through various pathways.
Example Study: Cytotoxicity Against Cancer Cell Lines
A recent investigation assessed the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated dose-dependent cytotoxicity with IC50 values ranging from low micromolar to sub-micromolar concentrations.
Table 3: Cytotoxicity Results
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | TBD |
| HeLa | TBD |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Diethyl 6,6'-dicyano-2,2'-bipyridine-4,4'-dicarboxylate?
- Methodology : The compound can be synthesized via oxidation of 6,6'-dimethyl-2,2'-bipyridine (IX) using dichromate acid solution, yielding up to 90% for the dicarboxylic acid intermediate. Subsequent esterification with ethanol under reflux conditions produces the diethyl ester. This method improves upon earlier KMnO4-based oxidations (40% yield) by enhancing efficiency and scalability .
- Key intermediates : 6,6'-dicyano-2,2'-bipyridine (XIII) is a critical precursor, synthesized via cyanation of 2,2'-bipyridine-N,N'-dioxide (XII) .
Q. How is this compound characterized for purity and structural integrity?
- Analytical techniques :
- HPLC : Purity assessment (≥98% confirmed via HPLC) .
- NMR and X-ray crystallography : Structural confirmation of ester groups and bipyridine backbone .
- Melting point analysis : Consistency with literature values (e.g., 208–212°C for dimethyl analogs) .
Q. What are its primary applications in coordination chemistry?
- Metal complexation : Acts as a ligand for transition metals (Fe(II/III), Ru(II), Pd(II), Pt(II)), forming complexes studied for catalytic and photophysical properties. For example, Ru(II) complexes are incorporated into metal-organic frameworks (MOFs) for photocatalytic applications .
- MOF construction : Serves as a building block in UiO-67-DCBPY frameworks, enabling tunable porosity and redox activity .
Advanced Research Questions
Q. What challenges arise in functionalizing 6,6'-dicyano-2,2'-bipyridine derivatives?
- Synthetic hurdles : The conversion of 6,6'-dicyano-2,2'-bipyridine (XIII) to dithiocarbamide derivatives requires harsh conditions (48 hours with liquid NH3 and H2S gas), leading to scalability issues. Alternative pathways using thiourea or microwave-assisted methods are under exploration .
- Stability concerns : The cyano groups are sensitive to hydrolysis, necessitating anhydrous conditions during esterification .
Q. How do electronic and steric effects of 6,6'-substituents influence metal complex behavior?
- Electronic tuning : The electron-withdrawing cyano and ester groups lower the bipyridine’s π*-orbital energy, enhancing metal-to-ligand charge transfer (MLCT) in Ru(II) complexes, which is critical for photocatalytic activity .
- Steric impact : Bulky 6,6'-substituents reduce aggregation in MOFs, improving structural stability .
Q. What strategies improve the antitumor activity of its metal complexes?
- Ligand design : Hydroxamic acid derivatives (e.g., 6,6'-dihydroxamic-2,2'-bipyridine) enhance Fe(III) chelation, mimicking siderophores to target iron metabolism in cancer cells .
- Functionalization : Incorporation of targeting moieties (e.g., mitochondrial-localizing groups in Ir(III) complexes) increases selectivity and reduces off-target toxicity .
Q. How does this compound perform in fluorescence-based sensing applications?
- Host-guest chemistry : When functionalized with cyclodextrin, it induces fluorescence enhancement in Rhodamine B via carboxylate ion stabilization, enabling ultrasensitive detection (detection limit: 10<sup>−8</sup> M) .
- Mechanistic insight : 2D NMR studies confirm cooperative binding between two cyclodextrin units and the bipyridine core, critical for signal amplification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
